Enhanced Basicity: N,N-Diethyl-2,6-dimethylaniline Exhibits Greater Proton Affinity Than Its N,N-Dimethyl Analog Due to Steric Inhibition of Resonance
The relative basicity order in nitrobenzene solvent establishes that N,N-diethylaniline (PhNEt₂) is a stronger base than N,N-dimethylaniline (PhNMe₂), and that N-ethyl-substituted anilines are universally more basic than the corresponding N-methyl-substituted anilines [1]. When this N-alkyl effect is superimposed on the steric inhibition of resonance caused by 2,6-dimethyl substitution — which twists the nitrogen lone pair out of conjugation with the ring and increases electron density at nitrogen — the resulting 2,6-dimethyl-N,N-diethylaniline is expected to display basicity exceeding that of 2,6-dimethyl-N,N-dimethylaniline (N,N,2,6-tetramethylaniline) [2]. Quantitative potentiometric data for the unsubstituted pair show PhNEt₂ ranks above PhNMe₂ in the basicity order: NH₃ > Py > PhNEt₂ > PhNMe₂ > PhNHEt > PhNHMe > PhNH₂ [1].
| Evidence Dimension | Basicity order in nitrobenzene solvent |
|---|---|
| Target Compound Data | N,N-diethyl-2,6-dimethylaniline: not directly measured; predicted to rank higher than N,N-dimethyl-2,6-dimethylaniline based on the combined effects of N-ethyl > N-methyl basicity enhancement and 2,6-dimethyl steric inhibition of resonance |
| Comparator Or Baseline | N,N-dimethyl-2,6-dimethylaniline (N,N,2,6-tetramethylaniline): predicted to be less basic than the N,N-diethyl congener. Reference pair: PhNEt₂ > PhNMe₂ (potentiometric titration, nitrobenzene) [1]. |
| Quantified Difference | PhNEt₂ > PhNMe₂ in basicity order; magnitude difference not numerically resolved for the 2,6-dimethyl-substituted pair. Qualitative rank: PhNEt₂ > PhNMe₂. |
| Conditions | Potentiometric titration with perchloric acid in nitrobenzene solvent at 22–25 °C [1]. |
Why This Matters
Procurement decisions must account for basicity because the N,N-diethyl derivative provides a stronger electron-donating nitrogen center, which is essential for applications where protonation or coordination to Lewis acids is a key functional requirement.
- [1] Titrations in non-aqueous media. Part III. Basicity order of aniline, N-alkyl- and N-aryl-substituted anilines and pyridine in nitrobenzene solvent. Analyst, 1986, 111, 1103-1106. DOI: 10.1039/AN9861101103 View Source
- [2] Maier, J.P.; Turner, D.W. Steric inhibition of resonance studied by molecular photoelectron spectroscopy. Part 3. J. Chem. Soc. Faraday Trans. 2, 1973, 69, 521-531. View Source
